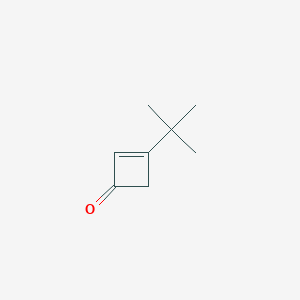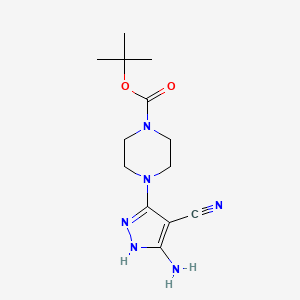
tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with piperazine under specific conditions . The reaction is carried out in ethanol with the addition of DMSO and sodium hydroxide, followed by the dropwise addition of hydrogen peroxide at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amine derivatives of the cyano group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate is explored for its potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals due to its diverse reactivity and functional groups .
Mechanism of Action
The exact mechanism of action for tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyrazole moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with nucleic acids .
Comparison with Similar Compounds
- tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
Comparison: While these compounds share similar core structures, the presence of different substituents can significantly alter their chemical reactivity and biological activity. For instance, the cyano group in tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate introduces additional reactivity compared to its analogs .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its complex structure and potential applications. Its synthesis, reactivity, and applications in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C13H20N6O2 |
|---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N6O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(8-14)10(15)16-17-11/h4-7H2,1-3H3,(H3,15,16,17) |
InChI Key |
BFXWREKNLXDGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
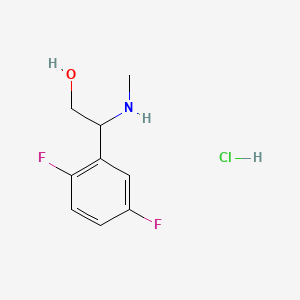
![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
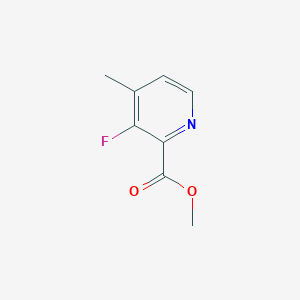
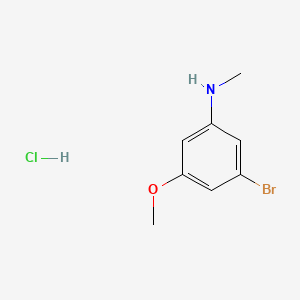
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
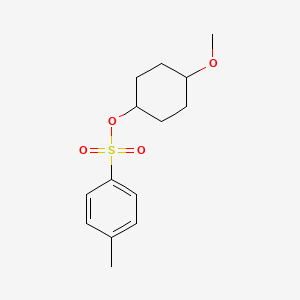
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)



